molecular formula C19H17NO2 B222019 trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine CAS No. 160637-30-9

trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine

Cat. No. B222019
CAS RN: 160637-30-9
M. Wt: 291.3 g/mol
InChI Key: YCFMEUHBQOFKNX-HKUYNNGSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine, also known as trans-DDA, is a synthetic compound that has been widely studied for its potential use in cancer treatment. This compound belongs to the acridine family and is a derivative of the natural product, berberine.

Mechanism of Action

The mechanism of action of trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of oxidative stress. Trans-DDA has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to DNA damage and cell death. Trans-DDA has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects:
Trans-DDA has been shown to have a number of biochemical and physiological effects. In addition to its cytotoxicity and apoptosis-inducing properties, trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine has been shown to inhibit the migration and invasion of cancer cells. Trans-DDA has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine in lab experiments is its potent cytotoxicity against a variety of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell death and for testing the efficacy of other cancer treatments. However, one limitation of using trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine. One area of research is the development of more efficient synthesis methods for trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine. Another area of research is the development of more effective delivery methods for trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine, such as nanocarriers or liposomes. Additionally, further studies are needed to fully understand the mechanism of action of trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine and to identify potential drug targets for cancer treatment.

Synthesis Methods

The synthesis of trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine involves the condensation of 3,4-dihydroxybenzaldehyde with 7,10-dimethyl-1,2,3,4-tetrahydrobenz[c]acridine-1,8-dione. The reaction is catalyzed by a base such as potassium carbonate and is carried out in an organic solvent such as dimethyl sulfoxide. The resulting product is purified by column chromatography to obtain trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine in high purity.

Scientific Research Applications

Trans-DDA has been extensively studied for its potential use in cancer treatment. Studies have shown that trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine exhibits potent cytotoxicity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. Trans-DDA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

CAS RN

160637-30-9

Product Name

trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

(3S,4S)-7,10-dimethyl-3,4-dihydrobenzo[c]acridine-3,4-diol

InChI

InChI=1S/C19H17NO2/c1-10-3-4-12-11(2)13-5-6-15-14(7-8-17(21)19(15)22)18(13)20-16(12)9-10/h3-9,17,19,21-22H,1-2H3/t17-,19-/m0/s1

InChI Key

YCFMEUHBQOFKNX-HKUYNNGSSA-N

Isomeric SMILES

CC1=CC2=NC3=C(C=CC4=C3C=C[C@@H]([C@H]4O)O)C(=C2C=C1)C

SMILES

CC1=CC2=NC3=C(C=CC4=C3C=CC(C4O)O)C(=C2C=C1)C

Canonical SMILES

CC1=CC2=NC3=C(C=CC4=C3C=CC(C4O)O)C(=C2C=C1)C

synonyms

TRANS-3,4-DIHYDRO-3,4-DIHYDROXY-7,10-DIMETHYLBENZ[C]ACRIDINE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.